molecular formula C11H15N3O2 B12980418 Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate

Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate

Cat. No.: B12980418
M. Wt: 221.26 g/mol
InChI Key: IPVRCMBVCAHHPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 6-piperidin-1-ylpyrazine-2-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-7-12-8-10(13-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3

InChI Key

IPVRCMBVCAHHPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=N1)N2CCCCC2

Origin of Product

United States

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